Absolute Configuration: (R) vs. (S) Enantiomer Defines Bioactive Product Stereochemistry
The (R)-enantiomer (CAS 106757-57-7, MDL MFCD07367266) and (S)-enantiomer (CAS 79060-23-4, MDL MFCD07367291) are non-superimposable mirror images with identical molecular formula (C₈H₁₄O₃), exact mass (158.09400 Da), LogP (0.68640), density (1.109 g/cm³), and boiling point (242.1 °C at 760 mmHg) . However, the (R) configuration at the dioxolane C-4 stereocenter is mandatory for producing the (2S,3R)-stereochemistry found in naturally occurring sphinganine analogues. In the Čonková et al. (2019) synthesis of isomeric sphingoid bases, the (R)-configured isopropylidene-pentenol was the essential chiral pool starting material; the aza-Claisen rearrangement's stereochemical outcome, confirmed by single-crystal X-ray analysis of (4S,5R)-5-(hydroxymethyl)-4-vinyloxazolidine-2-thione, was rationalized via DFT calculations and is predicated on the fixed (R) configuration [1]. Using the (S)-enantiomer would invert the stereochemistry at every newly created center, yielding non-natural diastereomers with potentially different—or absent—anticancer activity. In vitro screening on a panel of seven human malignant cell lines demonstrated that C17-homologues derived from the (R)-enantiomer route exhibit significant antiproliferative activity superior to their C12 congeners [1].
| Evidence Dimension | Enantiomeric configuration & downstream biological stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration at C-4 of 2,2-dimethyl-1,3-dioxolane ring (CAS 106757-57-7, MDL MFCD07367266); yields (2S,3R)-sphingoid base stereochemistry via aza-Claisen rearrangement |
| Comparator Or Baseline | (S)-configuration (CAS 79060-23-4, MDL MFCD07367291); would yield opposite (2R,3S)-stereochemistry in final sphingoid products. Identical physicochemical properties: LogP 0.68640, density 1.109 g/cm³, bp 242.1 °C. |
| Quantified Difference | Physicochemical properties: 0% difference (identical LogP, density, bp). Biological relevance: Enantiomer-dependent; C17-homologues from the (R)-route active against 7 human cancer cell lines [1]. |
| Conditions | Chiral pool synthesis; aza-Claisen rearrangement followed by olefin cross-metathesis; in vitro anticancer screening on 7 human malignant cell lines (Čonková et al., Carbohydr. Res. 2019). |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for reproducing published stereoselective syntheses of bioactive sphingolipid analogues; the (S)-enantiomer, despite identical price and purity profiles, leads to enantiomeric final products with unvalidated biological activity.
- [1] Čonková, M.; Martinková, M.; Gonda, J.; Jacková, D.; Pilátová, M. B.; Kupka, D.; Jáger, D. Stereoselective Synthesis and Antiproliferative Activity of the Isomeric Sphinganine Analogues. Carbohydr. Res. 2019, 472, 76–85. DOI: 10.1016/j.carres.2018.11.011 View Source
